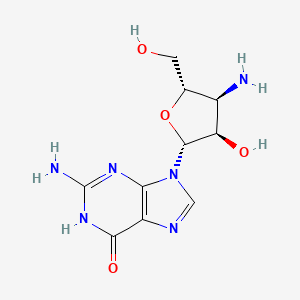

3'-Amino-3'-deoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYJWINGYJUHN-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000909 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80015-76-5 | |

| Record name | 3'-Amino-3'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 3 Deoxyguanosine

Total Synthesis Approaches from Guanosine (B1672433)

The conversion of guanosine to 3'-Amino-3'-deoxyguanosine involves the strategic manipulation of the ribose sugar moiety, specifically the replacement of the 3'-hydroxyl group with an amino group. This transformation necessitates the use of carefully planned protecting group strategies to ensure regioselectivity and high yields.

Multi-Step Synthetic Pathways and Key Intermediates

The total synthesis of this compound from guanosine is typically a multi-step process. One established pathway involves the initial protection of the reactive sites on the guanine (B1146940) base and the 5' and 2' hydroxyl groups of the ribose. A key strategy is the manipulation of the 3'-position through an azido intermediate.

A common route begins with the protection of the C2-amino group of guanosine, for example, with an N,N-dibenzylformamidino group, which masks its reactivity. nih.govnih.gov Subsequently, the 2'- and 5'-hydroxyl groups are protected, often using bulky silyl ethers like tert-butyldimethylsilyl (TBDMS). This leads to the formation of a crucial intermediate, such as 9-(2,5-bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine . nih.gov With the 2' and 5' positions blocked, the 3'-hydroxyl group is activated and then displaced to introduce an azide (N₃) group, often with inversion of stereochemistry. The 3'-azido group in intermediates like 3'-azido-3'-deoxyribo or 3'-deoxyxylo derivatives serves as a precursor to the desired amino group. nih.gov The final steps involve the reduction of the azido group to an amino group, followed by the systematic removal of all protecting groups to yield the target molecule, this compound. nih.govresearchgate.net

| Step | Description | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Protection of C2-amino group of guanosine. | 2-N-(N,N-dibenzylformamidino)guanosine | nih.gov |

| 2 | Protection of 2'- and 5'-hydroxyl groups with silyl ethers. | 9-(2,5-bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine | nih.gov |

| 3 | Activation of 3'-hydroxyl and displacement with azide. | 3'-Azido-3'-deoxyguanosine derivative | nih.gov |

| 4 | Reduction of the 3'-azido group to a 3'-amino group. | Protected this compound | nih.gov |

| 5 | Removal of all protecting groups. | This compound | researchgate.net |

Protection Group Strategies in this compound Synthesis

The success of synthesizing this compound hinges on an effective protecting group strategy to prevent unwanted side reactions. Different functional groups on the guanosine starting material exhibit varying reactivities that must be selectively masked and later unmasked.

Guanine Base (C2-NH₂ and O⁶): The exocyclic amino group at the C2 position is nucleophilic and requires protection. Amidine-based groups, such as the N,N-dimethylformamidine (dmf) or N,N-dibenzylformamidino groups, are commonly employed. nih.govresearchgate.net These groups are stable under various reaction conditions but can be removed cleanly at the end of the synthesis.

Ribose Hydroxyls (2', 3', 5'-OH): The hydroxyl groups of the ribose moiety must be selectively protected to allow for specific modification at the 3'-position. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or (tert-butyl)diphenylsilyl (TBDPS) , are frequently used due to their steric bulk, which allows for regioselective protection, and their stability under conditions used to modify the 3'-position. nih.govresearchgate.net For instance, reacting guanosine with TBDMS chloride can preferentially yield the 2',5'-bis-O-protected derivative, leaving the 3'-OH group free for subsequent reactions. nih.gov Acyl groups like acetyl are also used, particularly for temporary protection during specific steps. researchgate.net

| Functional Group | Protecting Group | Rationale | Reference |

|---|---|---|---|

| C2-Amino (Guanine) | N,N-dibenzylformamidino | Masks nucleophilicity; simplifies purification. | nih.gov |

| 5'-Hydroxyl (Ribose) | tert-butyldimethylsilyl (TBDMS) | Stable protection allowing 3'-OH manipulation. | nih.gov |

| 2'-Hydroxyl (Ribose) | tert-butyldimethylsilyl (TBDMS) | Protects adjacent hydroxyl during 3' modification. | nih.gov |

| 3'-Amino (Intermediate) | Trifluoroacetamido | Protects the newly formed amino group during subsequent phosphorylation. | tandfonline.com |

Synthesis of Phosphorylated Derivatives

For biological applications, this compound is often converted into its phosphorylated forms, particularly the 5'-O-triphosphate, which can act as an analog of the natural guanosine triphosphate (GTP).

Synthesis of this compound-5'-O-Triphosphate

The synthesis of this compound-5'-O-triphosphate, often abbreviated as GTP(3'NH₂), starts from a protected version of the parent nucleoside. A typical procedure involves using a precursor where the guanine base and the newly introduced 3'-amino group are protected, for example, 2'-O-acetyl-3'-trifluoroacetamido-3'-deoxy-N²-palmitoylguanosine . tandfonline.comtandfonline.com

This protected nucleoside is then phosphorylated at the 5'-hydroxyl position. A common method employs a phosphorylating agent like N-morpholino-O,O-bis(1-benzotriazolyl)phosphate to create a 5'-phosphotriester intermediate. tandfonline.comtandfonline.com This intermediate is then reacted with pyrophosphoric acid. The final step involves a global deprotection sequence to remove the protecting groups from the base, the 3'-amino group, and the phosphate (B84403), yielding the desired this compound-5'-O-triphosphate. tandfonline.comtandfonline.com

Synthesis of Non-Hydrolyzable Analogs of Alarmone Nucleotides

Alarmones like (p)ppGpp are crucial bacterial signaling molecules. Their study is often hampered by their chemical and enzymatic instability. Non-hydrolyzable analogs, where the 3'-OH is replaced, are valuable research tools. A synthetic strategy for such analogs can be adapted for the this compound scaffold.

The synthesis of these non-hydrolyzable analogs typically starts from 3'-azido-3'-deoxyribonucleotides, which are key intermediates in the synthesis of the parent 3'-amino compound. nih.gov These azido-nucleotides can be chemically phosphorylated at the 3' position to build the characteristic diphosphate (B83284) or triphosphate tail of the alarmone. The replacement of the labile 3'-O-P bond with a more stable linkage, conceptually derived from the 3'-amino group (via the azido precursor), would result in a non-hydrolyzable analog. For example, a stable phosphoramidate (B1195095) linkage could be formed. These analogs, such as (p)ppGNpp, can mimic the native alarmones in binding to enzymes and allosteric sites but resist degradation, making them powerful tools for structural and functional studies. nih.gov

Oligomerization Reactions and Template-Directed Synthesis

A key area of interest is the ability of 3'-amino-3'-deoxynucleosides to form nucleic acid-like oligomers. The 3'-amino group is significantly more nucleophilic than the corresponding 3'-hydroxyl group in natural nucleotides. This enhanced nucleophilicity dramatically increases the rate of phosphoramidate bond formation, which is analogous to the phosphodiester bonds of DNA and RNA.

In template-directed synthesis, an existing polynucleotide strand guides the assembly of complementary monomers. Studies have shown that activated derivatives of this compound, such as its 5'-phosphorimidazolide (ImpGNH₂), oligomerize efficiently on a complementary template like polycytidylic acid (poly(C)) or d(CpCpCpCpC). nih.govnih.gov The reaction is not only more rapid but also more regiospecific than with the corresponding natural guanosine derivatives. nih.gov This efficiency suggests that 3'-amino-substituted nucleotides could have been relevant in prebiotic scenarios for the non-enzymatic replication of genetic information. nih.govchemrxiv.org The resulting oligomers are linked by 3'-5' phosphoramidate bonds, which are structurally similar to the natural phosphodiester backbone. nih.gov

Oligomerization on Polynucleotide Templates (e.g., poly(C) and poly(dC))

The non-enzymatic oligomerization of activated this compound derivatives has been successfully demonstrated using polynucleotide templates such as polycytidylic acid (poly(C)) and poly(deoxycytidylic acid) (poly(dC)). nih.govnih.gov When activated as 5'-phosphorimidazolides, these aminonucleosides undergo template-directed condensation to form 3'(N)→5'(P)-linked phosphoramidate oligomers in high yield. oup.com

Research has shown that while guanosine-5'-phosphorimidazolide does not condense efficiently or regiospecifically on poly(C) or poly(dC) templates, activated derivatives of this compound condense on these templates to produce nearly identical sets of products. nih.govnih.gov For instance, the 5'-phosphorimidazolide of this compound oligomerizes efficiently in the presence of poly(C) or poly(dC). oup.com The introduction of a methyl group to the 2-position of the imidazole ring in the activating group further enhances the synthesis of long, 3'-5'-linked oligomers. nih.govnih.gov

These reactions are notably rapid and regiospecific, yielding oligomers with phosphoramidate linkages instead of the natural phosphodiester bonds. oup.comnasa.gov The process is efficient, with the oligomerization of a self-complementary dimer like GC, forming alternating 3'(N)→5'(P)-linked phosphoramidates up to 15 dimeric units long, achieving a yield greater than 70%. oup.com This demonstrates the robustness of polynucleotide templates in guiding the formation of aminonucleotide oligomers.

Table 1: Template-Directed Oligomerization of Activated Guanosine Analogs

| Monomer | Template | Activating Group | Key Findings |

|---|---|---|---|

| Guanosine-5'-phosphate | poly(C), poly(dC) | Imidazole | Inefficient and non-regiospecific condensation. nih.govnih.gov |

| This compound-5'-phosphate | poly(C), poly(dC) | Imidazole | Efficient condensation, yielding identical product families. nih.govnih.gov |

| This compound-5'-phosphate | poly(C), poly(dC) | 2-Methylimidazole | Efficient synthesis of long 3'-5'-linked oligomers. nih.govnih.gov |

| This compound-5'-phosphorimidazolidate | d(CpCpCpCpC) | Imidazole | Rapid and regiospecific oligomerization. nasa.gov |

Role of Amine Nucleophilicity in Template-Directed Polymerization Efficiency

The efficiency and speed of template-directed polymerization involving 3'-amino-3'-deoxynucleosides are fundamentally attributed to the enhanced nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group of natural nucleosides. nih.govnih.govnasa.gov The replacement of the 3'-oxygen with a nitrogen atom results in a more potent nucleophile, which accelerates the rate of phosphoramidate bond formation.

Studies have quantified this rate enhancement, showing that reactions involving the 3'-amino group are one to two orders of magnitude faster than the corresponding reactions with the 3'-hydroxyl group of uridine (B1682114). nih.govnih.gov This intrinsically greater nucleophilicity of the amine group allows for efficient oligomerization even when the double-helical structure formed between the template and the substrate is not perfectly aligned for the reaction. nasa.gov

This heightened reactivity means that a broader array of efficient template-directed syntheses is possible with 3'-amino-3'-deoxynucleoside derivatives than with their parent nucleoside counterparts. nih.govnih.gov The use of these amine-containing analogs provides a valuable model for studying potential prebiotic polymerization reactions, which are often difficult to investigate using natural nucleotides due to their slower reaction kinetics. nasa.gov The rapid and specific reactions driven by the amine's nucleophilicity underscore the potential of N3'→P5' phosphoramidate chemistries in the context of non-enzymatic nucleic acid replication. oup.com

Emerging Synthetic Routes and Prebiotic Chemistry Context

Biotransformation Approaches for 3'-Amino-2',3'-Dideoxynucleosides

While the focus is often on chemical synthesis, biotransformation presents an alternative route for producing nucleoside analogs. Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that have been widely utilized as biocatalysts for the synthesis of various nucleoside analogs by transferring the deoxyribose group between different bases. researchgate.net

Recent research has focused on engineering these enzymes to handle substrates that lack hydroxyl groups, such as 2',3'-dideoxynucleosides. Through random mutagenesis of NDT genes from Lactobacillus leichmannii and Lactobacillus fermentum, variants have been developed that are specialized for the synthesis of 2',3'-dideoxynucleosides. researchgate.net These evolved enzymes were found to have single amino acid substitutions that introduced a hydroxyl group into the catalytic site. This adaptation allows the enzyme to accommodate the absence of a hydroxyl group in the dideoxyribosyl substrate, thereby enabling the synthesis of dideoxynucleosides. researchgate.net Although this work focuses on 2',3'-dideoxynucleosides rather than their 3'-amino counterparts, it establishes a proof-of-concept for using directed evolution of enzymes like NDTs to create biocatalysts for the synthesis of modified nucleosides, including potentially 3'-amino-2',3'-dideoxynucleosides.

Prebiotic Synthesis Considerations for Aminonucleotide Triphosphates

The question of how the building blocks of life first emerged is central to prebiotic chemistry. While aminonucleosides show promise for non-enzymatic replication, their formation under plausible early Earth conditions has been a key challenge. chemrxiv.orgresearchgate.net Recent studies have demonstrated a high-yielding, four-step synthesis of 3'-amino-threose nucleic acid (TNA) nucleosides from simple prebiotic feedstocks. chemrxiv.orgnih.gov

This synthetic pathway is both diastereoselective and regiospecific. chemrxiv.orgresearchgate.net The process begins with a three-component coupling of glycolaldehyde, 2-aminooxazole, and an aminonitrile, which regiospecifically sets both the 3'-amine and the glycosidic bond. chemrxiv.orgresearchgate.netresearchgate.net A crucial and unexpected finding was the role of phosphate in resolving the stereochemistry of the resulting amino-sugar. Phosphate catalyzes the rearrangement of the inhibitory erythro-isomer into an unreactive form while simultaneously co-crystallizing with the desired threo-isomer, leading to its spontaneous purification and accumulation. chemrxiv.orgresearchgate.netresearchgate.net

Furthermore, the resulting 3'-amino-TNA nucleoside can be directly and efficiently phosphorylated in water under mild conditions using cyclic trimetaphosphate to form the corresponding nucleotide triphosphate (NTP). chemrxiv.orgresearchgate.netnih.gov This direct phosphorylation is not feasible for canonical nucleosides under similar conditions. chemrxiv.orgnih.gov The ease of formation and inherent selectivity for a structure capable of Watson-Crick base pairing suggest that 3'-aminonucleotides could have been present on the early Earth and may have played a role in the origins of genetic material. chemrxiv.orgnih.govucl.ac.uk

Table 2: Key Steps in the Prebiotic Synthesis of 3'-amino-TNA Nucleotides

| Step | Reactants | Key Feature | Outcome |

|---|---|---|---|

| 1. Amino-sugar formation | Glycolaldehyde, 2-aminooxazole, aminonitrile | 3-component coupling | Regiospecific positioning of 3'-amine and glycosidic bond. chemrxiv.orgresearchgate.netresearchgate.net |

| 2. Stereochemical resolution | Diastereomeric mixture, Phosphate | Phosphate-mediated resolution | Spontaneous purification and accumulation of the desired threo-isomer. chemrxiv.orgucl.ac.uk |

| 3. Nucleobase construction | Amino-sugar scaffold, cyanoacetylene | Thiolysis and photochemical anomerization | Formation of the correct stereochemistry for Watson-Crick base pairing. chemrxiv.orgresearchgate.net |

| 4. Phosphorylation | 3'-amino-TNA nucleoside, cyclic trimetaphosphate (in water) | Mild, aqueous conditions | Direct formation of the nucleotide triphosphate (NTP). chemrxiv.orgresearchgate.netnih.gov |

Biochemical Mechanisms of Action of 3 Amino 3 Deoxyguanosine and Its Derivatives

Interference with Nucleic Acid Synthesis

DNA Chain Termination Mechanisms

3'-Amino-3'-deoxyguanosine is a nucleoside analog that interferes with the synthesis of nucleic acids. Its chemical structure features a guanine (B1146940) base linked to a deoxyribose sugar where the typical 3'-hydroxyl group is substituted with an amino group. ontosight.ai This modification is critical to its function as a DNA chain terminator. During DNA replication, DNA polymerases incorporate nucleotides into a growing DNA strand by forming a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the last nucleotide in the chain. Because this compound lacks this 3'-hydroxyl group, its incorporation into a DNA strand prevents the addition of subsequent nucleotides, leading to the termination of DNA synthesis. ontosight.ai This mechanism is a common strategy for antiviral and anticancer therapies. ontosight.ai

The triphosphate form of its related compound, 3'-deoxyguanosine (B57647) (3'-dGTP), also acts as a DNA chain terminator. medchemexpress.com While many nucleoside analogs that cause chain termination lack a 3'-hydroxyl group, some, like the antiviral drug ganciclovir, can induce termination despite having a similar functional group. pnas.org The resistance to such drugs can arise from mutations in the 3'–5' exonuclease domain of the viral DNA polymerase, which normally proofreads and removes misincorporated nucleotides. pnas.org

RNA Strand Synthesis Termination via RNA Polymerase Inhibition

The triphosphate derivative of this compound, 3'-amino-dGTP, is an amine-modified nucleotide that acts as a terminator of RNA strand synthesis. caymanchem.com Specifically, it has been shown to halt RNA synthesis catalyzed by the DNA-dependent RNA polymerase in Escherichia coli. caymanchem.com Similarly, the related compound 3'-deoxyguanosine (3'-dGTP) is known to be an RNA chain terminator that suppresses RNA synthesis. medchemexpress.comnih.gov It exhibits inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of the Dengue virus. medchemexpress.com

The inhibitory effects of these analogs are not limited to bacterial or viral enzymes. The triphosphate derivatives of 3'-deoxyribonucleosides also inhibit eukaryotic RNA polymerases I and II. nih.gov

Impact on Cellular Processes and Pathways

Modulation of GTP-Dependent Targets (e.g., FtsZ GTPase)

FtsZ, a bacterial homolog of eukaryotic tubulin, is a GTPase that plays a central role in bacterial cell division by forming the Z-ring. researchgate.netbiorxiv.org this compound acts as a prodrug that mimics GTP. Once inside the cell, it is phosphorylated to its triphosphate form, which then inhibits the localization of FtsZ-GFP to the Z-ring, thereby disrupting cell division. researchgate.netresearchgate.net This inhibitory action on FtsZ polymerization and its associated GTPase activity is a key mechanism of its antibacterial potential. researchgate.netresearchgate.net

The GTPase activity of FtsZ is crucial for its function, and various analogs of GTP have been studied for their ability to inhibit this process. medchemexpress.com For example, 8-Br-GTP is a competitive inhibitor of FtsZ polymerization and GTPase activity. medchemexpress.com The proper assembly and GTPase activity of FtsZ are critical for bacterial viability, especially under stress conditions. biorxiv.org

Interference with General Cellular Processes

The incorporation of this compound and its derivatives into nucleic acids can have widespread effects on cellular processes that rely on accurate DNA and RNA synthesis. ontosight.ai Interference with DNA replication and transcription can lead to the inhibition of cell growth and proliferation, which is the basis for its potential application in anticancer research. ontosight.ai Furthermore, by targeting viral polymerases, these compounds can selectively inhibit viral replication. ontosight.ai The ability of these analogs to induce apoptosis (programmed cell death) in cancer cells is another important aspect of their biological activity. ontosight.ai

The structural similarity of these compounds to natural nucleosides allows them to interact with a variety of enzymes involved in nucleic acid metabolism, leading to a broad spectrum of cellular effects. ontosight.ai

| Compound/Derivative | Cellular Process/Pathway | Specific Target/Effect | Organism/System |

|---|---|---|---|

| This compound | Bacterial Cell Division | Inhibition of FtsZ-GFP localization to the Z-ring | Bacteria |

| This compound | Cancer Cell Proliferation | Induction of apoptosis | Cancer Cells |

| This compound | Viral Replication | Inhibition of viral DNA replication | Viruses |

| 3'-amino-dGTP | Alarmone Nucleotide Synthesis | Used in the synthesis of a non-hydrolyzable derivative of guanosine (B1672433) pentaphosphate (pppGpp) | In vitro synthesis |

Nucleotide Metabolism Perturbations

The biological activities of this compound (ADG) are intrinsically linked to its ability to disrupt the normal flow of nucleotide metabolism within the cell. As a nucleoside analog, its structure closely mimics that of natural guanosine, allowing it to enter and interfere with critical metabolic pathways. nih.govasm.org This interference begins with its intracellular conversion into pharmacologically active forms and extends to its interactions with key enzymes involved in purine (B94841) metabolism.

Intracellular Conversion to Active Triphosphate Forms (e.g., ADG-TP as a GTP Mimic)

This compound acts as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the body. nih.govasm.org Upon entering a cell, ADG undergoes a series of phosphorylation events, ultimately leading to the formation of this compound-5'-O-triphosphate (ADG-TP). nih.govcaymanchem.com This process is a sequential phosphorylation catalyzed by cellular kinases. nih.gov

The resulting ADG-TP is a structural mimic of guanosine triphosphate (GTP), a vital molecule involved in numerous cellular processes. nih.govasm.org Due to this structural similarity, ADG-TP can compete with and substitute for GTP in various enzymatic reactions. nih.gov This mimicry is the cornerstone of its mechanism of action, leading to the disruption of GTP-dependent processes such as RNA synthesis and cell division. nih.govasm.org For instance, ADG-TP can be incorporated into a growing RNA chain by RNA polymerase, which leads to the termination of transcription. nih.govcaymanchem.combiosynth.com Furthermore, it is suggested that ADG-TP may interfere with the function of other GTP-dependent proteins, such as the cell division protein FtsZ. nih.govasm.org

The conversion of ADG to its active triphosphate form is a critical step for its biological activity. The efficiency of this conversion can influence the potency of the compound.

Interaction with Purine Salvage Pathway Kinases

The phosphorylation of this compound to its active triphosphate form is mediated by kinases of the purine salvage pathway. nih.govasm.org This pathway is responsible for recycling purine bases and nucleosides that are formed during the degradation of DNA and RNA. jumedicine.com

The initial and rate-limiting step in the activation of ADG is its phosphorylation to the monophosphate form, a reaction catalyzed by guanosine kinase (gsk). nih.govasm.org Subsequent phosphorylation to the diphosphate (B83284) form is carried out by guanylate kinase (gmk), and finally, nucleoside diphosphate kinases (NDKs) catalyze the formation of the active triphosphate, ADG-TP. nih.govresearchgate.netgenecards.orgnih.gov

The dependence on these specific kinases for its activation explains the selective activity of ADG against certain organisms. nih.gov For example, the presence and substrate specificity of guanosine kinase can determine the susceptibility of a bacterial species to the effects of ADG. nih.govasm.org Resistance to ADG has been mapped to mutations in the gsk and gmk genes, highlighting the essential role of these enzymes in its mechanism of action. nih.govasm.org

The interaction of ADG and its phosphorylated derivatives with these kinases is a key determinant of its metabolic fate and subsequent biological effects.

Table 1: Kinases Involved in the Intracellular Activation of this compound

| Enzyme | Gene | Function |

| Guanosine Kinase | gsk | Catalyzes the initial phosphorylation of ADG to ADG-monophosphate. nih.govasm.org |

| Guanylate Kinase | gmk | Phosphorylates ADG-monophosphate to ADG-diphosphate. nih.govwikipedia.org |

| Nucleoside Diphosphate Kinase | ndk | Converts ADG-diphosphate to the active ADG-triphosphate. researchgate.netgenecards.orgnih.gov |

Ligand Interactions with Purine Nucleoside Phosphorylase and Other Enzymes

Beyond the kinases involved in its activation, this compound and its derivatives can interact with other enzymes of nucleotide metabolism. One such enzyme is purine nucleoside phosphorylase (PNP). lookchem.comcaymanchem.com PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. cloudfront.net

As a guanosine analog, 3'-deoxyguanosine can act as a ligand and bind to the active site of PNP. lookchem.comcaymanchem.com This interaction can potentially inhibit the normal function of PNP, leading to an accumulation of its substrates, such as guanosine and deoxyguanosine. cloudfront.net The inhibition of PNP can have significant immunological consequences, as the buildup of these nucleosides can be toxic to certain immune cells, particularly T cells. cloudfront.net

The ability of 3'-deoxyguanosine to form complexes with enzymes like PNP allows it to be used as a tool to study the structure-activity relationships of these enzymes. lookchem.comcaymanchem.com Understanding these interactions provides valuable insights into the design of more specific and effective enzyme inhibitors for therapeutic purposes. acs.orgnih.gov

Molecular and Cellular Biology Research with 3 Amino 3 Deoxyguanosine

Investigations into Viral Replication Inhibition

3'-Amino-3'-deoxyguanosine is a nucleoside analog that has been a subject of research for its potential antiviral properties. ontosight.ai Like other nucleoside analogs, its mechanism of action often involves interference with the synthesis of viral nucleic acids, a critical step in the replication cycle of many viruses. plos.org These analogs are designed to mimic natural nucleosides, the building blocks of DNA and RNA, allowing them to be recognized and processed by viral enzymes, particularly polymerases. mdpi.com

The primary mechanism by which this compound and related compounds are thought to inhibit viral replication is through the disruption of viral DNA polymerase activity. ontosight.ai Viral polymerases are enzymes essential for replicating the viral genome. mdpi.com Nucleoside analogs can interfere with this process in several ways.

One key mechanism is chain termination . This compound has a modification at the 3' position of the deoxyribose sugar, where the typical hydroxyl (-OH) group is replaced by an amino (-NH2) group. ontosight.ai The 3'-OH group is crucial for forming the phosphodiester bond that links one nucleotide to the next in a growing DNA chain. plos.org When a viral polymerase incorporates the triphosphate form of this compound into a nascent DNA strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating the elongation of the DNA chain. ontosight.ai

Another mechanism is competitive inhibition . The phosphorylated form of the analog, this compound triphosphate, can compete with the natural deoxyguanosine triphosphate (dGTP) for binding to the active site of the viral DNA polymerase. nih.gov Studies on related compounds, such as the carbocyclic analog of 2'-deoxyguanosine (B1662781), have shown that these analogs can act as competitive inhibitors for dGTP. nih.gov Research on the hepatitis B virus (HBV) polymerase demonstrated that while the enzyme had similar binding affinities (Km) for the natural dGTP, the inhibition constant (Ki) for the analog's triphosphate was significantly lower, indicating a preferential inhibition of the viral polymerase over host cell polymerases. nih.gov This selectivity is a highly desirable trait in antiviral drug development. plos.org

| Inhibition Mechanism | Description | Example from Analog Studies | Reference |

|---|---|---|---|

| Chain Termination | The analog is incorporated into the growing viral DNA/RNA chain but lacks the necessary 3'-OH group, preventing further elongation. | The 3'-amino group of this compound prevents the formation of a phosphodiester bond. | ontosight.aiplos.org |

| Competitive Inhibition | The triphosphate form of the analog competes with the natural nucleotide (e.g., dGTP) for the active site of the viral polymerase. | The carbocyclic analog of 2'-deoxyguanosine 5'-triphosphate is a competitive inhibitor for dGTP with the hepatitis B virus polymerase. | nih.gov |

Aminonucleoside analogs, the class of compounds to which this compound belongs, have been identified as a novel class of inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov HIV-1 is a retrovirus that relies on an RNA-dependent DNA polymerase, known as reverse transcriptase, to convert its RNA genome into DNA, a process that is essential for its replication. plos.org This viral enzyme is a primary target for many antiretroviral drugs. nih.gov

Research has shown that analogs of 3'-amino-3'-deoxyadenosine (B1194517) can inhibit HIV-1 replication in acutely infected cells. nih.gov The antiviral effect was demonstrated to occur at an early step in the HIV-1 replication cycle, most likely during reverse transcription. nih.gov The triphosphate forms of these aminonucleoside analogs are the active molecules that interfere with the reverse transcriptase enzyme. nih.gov

Studies investigating various 3'-substituted deoxyadenosine (B7792050) and uridine (B1682114) analogs have explored their efficacy against HIV. While some modifications result in inactive compounds, the exploration of 3'-amino substitutions is part of a broader effort to develop new nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net The goal is to find analogs that are potent inhibitors of the viral reverse transcriptase but have low toxicity for the host cell, often by ensuring they are poor substrates for human cellular DNA polymerases. plos.org

| Compound Class | Target Enzyme | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 3'-Aminonucleoside Analogs | HIV-1 Reverse Transcriptase | Inhibition of reverse transcription, likely through chain termination. | Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication in acutely infected cells. | nih.gov |

| General Nucleoside Analogs (NRTIs) | HIV-1 Reverse Transcriptase | Competitive inhibition and/or chain termination after intracellular phosphorylation. | Represent a major class of drugs for treating viral infections like HIV. | plos.orgnih.gov |

Induction of Apoptosis in Specific Cell Lines

Beyond its antiviral effects, this compound has been noted for its potential to induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy for many anticancer therapies. plos.org

While specific studies detailing the apoptotic mechanism of this compound are not extensively detailed in the provided search results, the general mechanism for related guanosine (B1672433) nucleosides provides insight. A critical pathway for apoptosis induction in certain cancer cells involves the intracellular accumulation of deoxyguanosine triphosphate (dGTP). nih.gov Research on the human T-cell leukemia cell line MOLT-4 showed that inhibiting the enzyme purine (B94841) nucleoside phosphorylase (PNP) in the presence of deoxyguanosine (dGuo) leads to a buildup of dGTP. nih.gov This accumulation is a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately triggering cell death. nih.gov

This dGTP-mediated cell death was confirmed to be apoptosis through several lines of evidence:

Morphological Changes : Staining with Hoechst 33258 dye revealed nuclear morphology characteristic of apoptosis. nih.gov

Caspase Activation : A significant increase in the activity of caspase-3-like proteases was detected. Caspases are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net

Substrate Cleavage : The cleavage of specific cellular proteins, such as PARP (poly (ADP-ribose) polymerase), by activated caspases was observed, a hallmark of apoptosis. nih.gov

| Apoptotic Marker | Observation | Significance | Reference |

|---|---|---|---|

| Cell Viability | Concentration-dependent loss of viability. | Indicates cytotoxicity. | nih.gov |

| Nuclear Morphology | Nuclear condensation and fragmentation observed with Hoechst staining. | Classic morphological sign of apoptosis. | nih.gov |

| Caspase-3 Activation | Marked increase in caspase-3-like activity. | Activation of a key executioner caspase in the apoptotic cascade. | nih.gov |

| PARP Cleavage | Detection of the 85 kD PARP breakdown product. | Confirms the activity of executioner caspases like caspase-3. | nih.gov |

Probing Metal Ion Interactions at Ribozyme Active Sites

This compound serves as a valuable chemical probe for investigating the intricate mechanisms of ribozymes, which are RNA molecules that can catalyze chemical reactions. acs.org Specifically, it is used in "metal ion rescue" experiments to map the interactions between the guanosine (G) substrate and essential metal ions within the active site of group I ribozymes, such as the one from Tetrahymena. plos.orgnih.gov

The catalytic activity of many ribozymes is dependent on divalent metal ions like Magnesium (Mg²⁺), which are precisely positioned within the active site to facilitate the chemical reaction. acs.org To understand the role of these ions, researchers substitute key functional groups on the substrate and observe how changing the available metal ions affects the reaction.

The 3'-hydroxyl group of the guanosine substrate is believed to interact directly with a catalytic metal ion. To test this, the -OH group is replaced with an amino (-NH₂) group to create this compound. nih.gov The amino group has different metal ion coordination properties than the hydroxyl group. In the presence of Mg²⁺, this substitution can weaken the binding of the guanosine analog to the ribozyme. nih.gov However, if a more thiophilic or oxophilic metal ion like Manganese (Mn²⁺) is added, it can sometimes "rescue" this weakened binding by interacting favorably with the substituted amino group. nih.gov

Studies on the Tetrahymena ribozyme have used this technique to provide evidence for a direct interaction between a specific active site metal ion (termed MC) and the 3'-group of guanosine in the ground-state complex. plos.orgnih.gov These experiments, summarized in the table below, help build a detailed energetic and structural picture of the ribozyme's active site, revealing how interactions are formed and rearranged during the catalytic cycle. nih.gov The synthesis of 15N-labeled this compound has further refined these studies by allowing for precise determination of the amino group's protonation state (pKa), which is critical for interpreting the results of these probing experiments. acs.org

| Guanosine Analog | Condition | Binding Effect Relative to Guanosine (G) | Inference | Reference |

|---|---|---|---|---|

| This compound (G(3'NH₂)) | + Mg²⁺ | Binding weakened ~30-fold | The 3'-NH₂ group disrupts a favorable interaction with Mg²⁺ that the 3'-OH group normally makes. | nih.gov |

| + Mg²⁺ and Mn²⁺ | Binding is "rescued" to near the level of G | Mn²⁺ interacts favorably with the 3'-NH₂ group, suggesting a metal ion (MC) is positioned at the 3' position. | nih.gov | |

| 3'-deoxyguanosine (B57647) (G(3'H)) | + Mg²⁺ | Binding weakened | Suggests an interaction is made with the 3'-OH of G, as its removal is detrimental. | nih.gov |

Research Applications and Methodological Utility of 3 Amino 3 Deoxyguanosine

Applications in Molecular Biology Techniques

Sanger sequencing, a foundational method in genomics, relies on the controlled interruption of DNA synthesis. wikipedia.orgsigmaaldrich.com This is achieved by incorporating chain-terminating nucleotides, which lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thereby halting the extension of the DNA strand by DNA polymerase. wikipedia.orgsigmaaldrich.com While dideoxynucleotides (ddNTPs) are the most common chain terminators, 3'-amino-3'-deoxynucleoside triphosphates, including the triphosphate form of 3'-amino-3'-deoxyguanosine, can also function in this capacity. wikipedia.orgsigmaaldrich.comnih.gov

The incorporation of a 3'-amino-nucleotide prevents further chain elongation, creating a set of DNA fragments of varying lengths that terminate at specific bases. sigmaaldrich.com In automated sequencing, these terminators are often labeled with fluorescent dyes, allowing for the detection and identification of the terminal base. wikipedia.orgoup.com The collection of these fragments, separated by size through electrophoresis, reveals the DNA sequence. wikipedia.orgsigmaaldrich.com Although less common than ddNTPs, the principle of chain termination by modified nucleotides like this compound is central to this sequencing methodology.

It has also been noted that this compound can act as a terminator for RNA strand synthesis catalyzed by RNA polymerase. biosynth.comcymitquimica.com

This compound and its derivatives serve as important reagents in the chemical synthesis of DNA and RNA. metkinenchemistry.com These modified nucleosides can be converted into phosphoramidites, which are the building blocks used in automated solid-phase oligonucleotide synthesis. researchgate.net The presence of the 3'-amino group allows for the creation of oligonucleotides with modified backbones or for the introduction of specific functionalities at the 3'-terminus. researchgate.netglenresearch.com

The synthesis process involves the sequential addition of these phosphoramidite (B1245037) building blocks to a growing oligonucleotide chain on a solid support. chemie-brunschwig.ch The unique reactivity of the amino group, compared to a hydroxyl group, can be exploited to create specific chemical linkages. oup.com This has led to the development of methods for producing oligonucleotides with diverse chemical properties for various research applications. metkinenchemistry.com

| Reagent Type | Application | Reference |

| This compound Phosphoramidites | Automated synthesis of modified oligonucleotides | researchgate.net |

| This compound-5'-triphosphate | Chain termination in sequencing and polymerase assays | biosynth.comcymitquimica.com |

Site-directed mutagenesis is a technique used to introduce specific, targeted mutations into a DNA sequence to study the effects of these changes on gene function or protein activity. neb.comnih.gov While various methods exist, those involving PCR amplification with primers containing the desired mutation are common. neb.com Modified nucleotides can be incorporated during these processes. For instance, derivatives of deoxyguanosine have been used to study DNA replication and mutagenesis. nih.gov The triphosphate form of 3'-deoxyguanosine (B57647) is a substrate for DNA polymerases and is utilized in procedures like site-directed mutagenesis and DNA labeling.

In the context of DNA labeling, the 3'-amino group of this compound provides a reactive handle for the attachment of various labels, such as fluorescent dyes or biotin. This allows for the production of labeled oligonucleotides that can be used as probes in a variety of molecular biology assays, including fluorescence in situ hybridization (FISH) and microarray analysis. The ability to introduce a label at a specific position (the 3'-terminus) is a significant advantage for designing specific and sensitive detection reagents.

Development of Oligonucleotide Therapeutics and Research Tools

A major hurdle in the development of oligonucleotide-based therapeutics is their susceptibility to degradation by cellular nucleases. nih.gov Nucleases are enzymes that cleave the phosphodiester bonds in the backbone of DNA and RNA. nih.gov Introducing chemical modifications to the oligonucleotide structure can enhance their stability and resistance to these enzymes.

This compound is a key building block for creating oligonucleotides that are resistant to enzymatic degradation. metkinenchemistry.com When incorporated at the 3'-end of an oligonucleotide, the 3'-amino group can be used to form a non-standard linkage, such as a phosphoramidate (B1195095) or carbamate (B1207046) bond, which is not readily recognized or cleaved by 3'-exonucleases. researchgate.netbeilstein-journals.org Studies have shown that oligonucleotides containing one or more of these modified linkages at the 3'-terminus exhibit increased resistance to nuclease activity without significantly affecting their ability to bind to complementary nucleic acid sequences. researchgate.net This enhanced stability is a critical attribute for antisense oligonucleotides, siRNAs, and aptamers being developed as therapeutic agents. metkinenchemistry.combeilstein-journals.org

| Modification Strategy | Effect on Oligonucleotide | Reference |

| Incorporation of this compound at the 3'-terminus | Increased resistance to 3'-exonucleases | researchgate.netbeilstein-journals.org |

| Formation of 3'-phosphoramidate linkages | Enhanced nuclease resistance | oup.com |

| Creation of 3'-carbamate linkages | Improved stability against enzymatic degradation | researchgate.net |

The 3'-amino group of this compound serves as a versatile point of attachment for a wide range of molecules, enabling the functionalization of oligonucleotides for various applications. glenresearch.combeilstein-journals.org This post-synthesis or on-support modification allows for the conjugation of ligands, reporter groups, and other moieties that can impart novel properties to the oligonucleotide. researchgate.net

For example, conjugating a fluorescent dye to the 3'-amino group allows for the creation of labeled probes for diagnostic and imaging applications. nih.gov Attaching a molecule that facilitates cellular uptake can improve the delivery of therapeutic oligonucleotides. beilstein-journals.org Furthermore, the amino group can be used to link the oligonucleotide to a solid support for use in affinity chromatography or to create circular oligonucleotides through intramolecular ligation. researchgate.net The ability to introduce specific functionalities at the 3'-terminus through the reactive amino group is a powerful tool for designing sophisticated oligonucleotide-based research tools and potential therapeutics. researchgate.netnih.gov

Design of RNA-based Therapeutics (e.g., siRNAs, Aptamers) Utilizing Related Nucleoside Analogs

The development of RNA-based therapeutics, such as small interfering RNAs (siRNAs) and aptamers, relies heavily on chemical modifications to enhance their stability, efficacy, and delivery. nih.govfrontiersin.org While this compound itself is a subject of research, the principles of its structure are reflected in the broader use of nucleoside analogs to overcome the inherent limitations of natural RNA, which is prone to degradation by nucleases. frontiersin.orgnih.gov

The design of therapeutic oligonucleotides often involves modifications at the 2' or 3' position of the ribose sugar to increase resistance to enzymatic degradation. metkinenchemistry.com For instance, 2'-deoxy-2'-fluoro and 2'-O-methyl (2'-OMe) modifications are popular for stabilizing siRNAs and aptamers. nih.govmetkinenchemistry.com These alterations can enhance the binding affinity of the oligonucleotide to its target and reduce off-target effects. horizondiscovery.comfrontiersin.org The introduction of an amino group, such as in 3'-amino nucleosides, significantly increases the nucleophilicity of the molecule. nih.govoup.com This property can facilitate more efficient template-directed synthesis when assembling oligonucleotide chains, a critical process in producing RNA therapeutics. nih.govoup.com

Aptamers, which are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets like proteins, also benefit from such modifications. nih.govfrontiersin.org Chemical alterations, including those involving amino groups or other substitutions on the sugar ring, contribute to the structural stability and nuclease resistance required for therapeutic applications. metkinenchemistry.comnih.gov The use of 3'-amino-2',3'-dideoxynucleosides as building blocks allows for the assembly of oligonucleotide N3'→P5' phosphoramidates, which form highly stable complexes with target DNA and RNA. metkinenchemistry.com This stability is a key attribute for effective antisense agents and other RNA-based drugs. nih.govmetkinenchemistry.com

Table 1: Common Nucleoside Analogs in RNA Therapeutic Design

| Modification Type | Analog Example | Primary Benefit(s) | Application Example |

|---|---|---|---|

| 2'-Sugar Modification | 2'-O-methyl (2'-OMe) | Nuclease resistance, Reduced immunogenicity | siRNA, Aptamers horizondiscovery.com |

| 2'-Sugar Modification | 2'-Fluoro (2'-F) | Nuclease resistance, Enhanced binding affinity | siRNA, Aptamers nih.govgenelink.com |

| 3'-Amino Modification | 3'-Amino-2',3'-dideoxynucleosides | Building blocks for stable phosphoramidates | Antisense oligonucleotides metkinenchemistry.com |

| Backbone Modification | Phosphorothioate (PS) | Nuclease resistance | siRNA, Antisense oligonucleotides genelink.com |

Exploration in Antimicrobial Research

This compound has emerged as a compound of interest in the search for new antimicrobial agents, with documented activity against specific bacterial pathogens and potential applications against protozoan parasites.

Research has identified this compound (ADG) as a novel natural product antibiotic with selective activity against Escherichia coli. nih.gov Isolated from the bacterium Photorhabdus luminescens, ADG functions as a prodrug, meaning it is converted into its active form within the target bacterial cell. nih.gov

The mechanism of action involves a two-step phosphorylation process initiated by the bacterial kinase Gsk, which is part of the purine (B94841) salvage pathway. nih.gov This kinase is notably restricted to E. coli and closely related species, which explains the compound's selective antibacterial spectrum. nih.gov Once activated to its triphosphate form (ADG-TP), the molecule acts as a mimic of guanosine (B1672433) triphosphate (GTP). nih.gov This active form, this compound-5'-O-triphosphate (3'-amino-dGTP), terminates RNA strand synthesis by incorporating into the growing RNA chain, thereby inhibiting transcription. nih.govcaymanchem.com Furthermore, ADG-TP appears to interfere with cell division by inhibiting the GTPase activity of the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov

**Table 2: Research Findings on this compound vs. *E. coli***

| Finding | Description | Reference |

|---|---|---|

| Origin | Natural product isolated from Photorhabdus luminescens. | nih.gov |

| Selectivity | Shows selective antimicrobial activity against Escherichia coli. | nih.gov |

| Mechanism | Acts as a prodrug, converted to active ADG-TP by bacterial kinases (Gsk, Gmk). | nih.gov |

| Molecular Target | As ADG-TP, it is a GTP mimic that terminates RNA transcription and inhibits the FtsZ protein. | nih.govcaymanchem.com |

| Basis of Selectivity | The activating kinase, Gsk, is restricted to E. coli and closely related bacterial species. | nih.gov |

The exploration of nucleoside analogs as antimicrobial agents extends to protozoan parasites. Studies have shown that various nucleoside analogues possess in vitro amoebicidal properties against the trophozoites of Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov While research on this compound for this specific application is still emerging, related compounds like 3'-deoxyguanosine have been identified as potential anti-amoebic agents. lookchem.comchemicalbook.com

The therapeutic potential of these compounds is based on their structural similarity to natural nucleosides, allowing them to interfere with the parasite's essential metabolic pathways, such as nucleic acid synthesis. nih.govnih.gov The general findings that nucleoside analogues can inhibit the growth of Entamoeba histolytica trophozoites provide a strong rationale for investigating aminonucleosides like this compound and its derivatives in this context. nih.gov However, a significant challenge noted in early studies with related compounds was their acid-labile nature, which could reduce their effectiveness when administered orally. nih.gov

Concluding Perspectives and Future Research Directions

Unexplored Mechanisms of Action and Target Identification

The primary established mechanism of action for 3'-Amino-3'-deoxyguanosine is the termination of RNA strand synthesis, implicating RNA polymerase as a key target. However, the full spectrum of its cellular interactions likely extends beyond this singular activity. The structural similarity of this compound to guanosine (B1672433) suggests the potential for competitive inhibition of other guanosine-utilizing enzymes. Future research should, therefore, focus on comprehensive biochemical screening to identify novel protein targets.

Potential Unexplored Targets for this compound:

| Enzyme Class | Potential Interaction | Rationale |

| Kinases | Competitive inhibition | Many kinases utilize GTP as a phosphate (B84403) donor. |

| GTPases | Modulation of activity | Interference with GTP binding and hydrolysis could impact cellular signaling. |

| Other Nucleotidyltransferases | Substrate mimicry and inhibition | Enzymes involved in the synthesis of nucleotide sugars or other activated molecules. |

| Ribozymes | Probe of catalytic mechanisms | Its use in studying metal ion interactions in group I ribozymes can be expanded to other catalytic RNAs. |

Systematic screening of this compound against panels of these enzymes could reveal previously unknown inhibitory activities. Furthermore, advanced techniques such as chemical proteomics, utilizing affinity-based probes derived from this compound, could identify its direct binding partners within the cellular proteome, offering a more unbiased approach to target discovery.

Novel Synthetic Routes for Advanced Analogs and Probes

The development of novel synthetic methodologies is crucial for expanding the research applications of this compound. While several routes for its synthesis and the creation of prodrugs exist, there is a need for more versatile and efficient methods to generate a diverse range of analogs and biochemical probes. nih.govresearchgate.net

Future synthetic efforts should focus on:

Stereoselective Syntheses: Developing more efficient and stereocontrolled routes to access both the ribo- and arabino-epimers of 3'-aminonucleosides, allowing for a systematic investigation of structure-activity relationships.

Fluorescent Probes: The synthesis of this compound analogs conjugated to fluorescent dyes would enable real-time visualization of its subcellular localization and interactions with target molecules. This could be achieved by incorporating a fluorescent moiety at the 3'-amino group or other non-essential positions.

Photoaffinity Probes: The introduction of photoreactive groups, such as azides or benzophenones, would allow for covalent cross-linking of the molecule to its binding partners upon photoactivation. This is a powerful tool for definitively identifying protein targets.

Bifunctional Molecules: The synthesis of molecules that link this compound to other pharmacophores could lead to the development of compounds with dual or synergistic activities.

Integration into Multi-Target Biochemical Strategies

The concept of multi-target drugs, which are designed to interact with multiple cellular targets simultaneously, is gaining traction as a strategy to combat complex diseases with greater efficacy and reduced potential for drug resistance. The structural scaffold of this compound presents an attractive starting point for the design of such multi-target agents.

By combining the RNA synthesis-terminating properties of this compound with inhibitory activity against other key cellular enzymes, it may be possible to develop novel therapeutics. For instance, a molecule that inhibits both RNA polymerase and a specific kinase involved in a cancer signaling pathway could offer a powerful two-pronged attack on tumor cells.

The design of these multi-target inhibitors could involve:

Fragment-Based Linking: Connecting this compound to a known inhibitor of another target via a suitable linker.

Pharmacophore Hybridization: Merging the key structural features of this compound with those of another pharmacophore into a single molecule.

Computational modeling and structure-based drug design will be invaluable tools in the rational design of these multi-target compounds.

Role in Fundamental Biochemical and Molecular Evolutionary Studies

The study of 3'-aminonucleosides has significant implications for our understanding of the origins of life and the evolution of biological macromolecules. The enhanced nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group in natural nucleosides has led to the hypothesis that 3'-amino-modified nucleic acids may have played a role in prebiotic chemistry.

Recent studies have demonstrated the prebiotic synthesis of 3'-aminonucleosides under plausible early Earth conditions, lending support to their potential involvement in the emergence of genetic polymers. This compound and its analogs can serve as valuable tools to investigate:

Non-enzymatic Template-Directed Polymerization: The efficiency of forming phosphoramidate (B1195095) linkages, which are more readily formed than phosphodiester bonds, can be studied using 3'-aminonucleoside triphosphates.

Catalytic Properties of Modified Nucleic Acids: The incorporation of 3'-aminonucleosides into RNA sequences could alter their catalytic activities, providing insights into the evolution of ribozymes.

Aptamer and Ribozyme Selection (SELEX): The use of 3'-aminonucleoside triphosphates in Systematic Evolution of Ligands by Exponential Enrichment (SELEX) experiments could lead to the discovery of novel aptamers and ribozymes with enhanced stability or catalytic function.

By studying the chemical properties and polymerization potential of this compound, researchers can gain a deeper understanding of the fundamental processes that may have led to the emergence of life.

Q & A

Q. How is 3'-Amino-3'-deoxyguanosine synthesized, and what are the key intermediates involved?

The synthesis of this compound involves protecting-group strategies to stabilize reactive sites. A critical intermediate is 1,2,5-tri-O-benzoyl-3-dibenzylamino-3-deoxyribose , which enables selective deprotection and functionalization of the 3'-amine group. This intermediate is prepared via benzoylation and dibenzylamine introduction, followed by coupling with a guanine base under nucleophilic conditions . Methodological challenges include optimizing reaction yields and minimizing side products during deprotection.

Q. What analytical methods are used to characterize the purity and structure of this compound?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C for sugar and base moieties) and mass spectrometry (ESI-MS or MALDI-TOF for molecular weight verification). Purity is assessed via HPLC with UV detection at 254 nm, leveraging the compound’s aromatic absorption. For example, reversed-phase C18 columns with acetonitrile/water gradients resolve impurities from the target molecule .

Advanced Research Questions

Q. How does this compound contribute to studies on the origins of the RNA world?

This compound is a non-canonical nucleoside analog used to probe prebiotic polymerization. Studies show that activated 3'-amino derivatives undergo template-directed oligomerization on poly(C) or poly(dC) templates, forming phosphoramidate-linked oligomers. This mimics primordial nucleic acid synthesis, suggesting a plausible pathway for pre-RNA polymers . Experimental designs often use lead ions as catalysts to enhance polymerization rates in aqueous solutions.

Q. What experimental approaches are used to investigate the oligomerization of activated this compound derivatives?

Oligomerization is studied using radiolabeled monomers (e.g., ³²P-activated phosphoramidates) and electrophoretic analysis (PAGE) to resolve chain lengths. Kinetic assays monitor elongation rates under varying pH, ionic strength, and template sequences. For example, poly(C) templates yield longer oligomers than poly(dC), highlighting the role of template rigidity .

Q. How can phosphoramidate derivatives of this compound be utilized in non-enzymatic template-directed primer extension?

The 3'-amine group facilitates phosphoramidate bond formation with 5'-phosphate groups of adjacent nucleotides. In primer extension assays, this enables non-enzymatic ligation on RNA or DNA templates. Zhang et al. (2013) demonstrated that N3′-P5′-linked phosphoramidates extend primers by 1–2 nucleotides under prebiotically plausible conditions, providing insights into early genetic systems .

Q. What strategies resolve contradictions in oligomerization efficiency under varying template and solution conditions?

Discrepancies arise from template secondary structures or competing hydrolysis. To address this, researchers employ controlled denaturation (e.g., heat or urea gradients) to linearize templates and reduce steric hindrance. Buffer optimization (e.g., Mg²⁺ or NH₄⁺ additives) stabilizes phosphoramidate bonds, while comparative studies using isotope-labeled monomers differentiate between template-directed vs. random polymerization .

Methodological Considerations

- Contradiction Analysis : Conflicting oligomerization data (e.g., poly(C) vs. poly(dC) efficiency) are resolved by correlating template rigidity with polymerization kinetics. Poly(C)’s single-stranded nature enhances monomer accessibility compared to the more structured poly(dC) .

- Stability Testing : Degradation pathways (e.g., hydrolysis of the 3'-amine group) are monitored via accelerated stability studies under acidic/basic conditions, with LC-MS tracking decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.